![molecular formula C19H30N2O3S B4463612 N-[1-(2,4-dimethylphenyl)propyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4463612.png)
N-[1-(2,4-dimethylphenyl)propyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide
Overview
Description
N-[1-(2,4-dimethylphenyl)propyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide, also known as SNC80, is a synthetic opioid compound that belongs to the class of selective delta-opioid receptor agonists. This compound has gained significant attention in the scientific community due to its potential applications in pain management and addiction treatment.
Mechanism of Action
N-[1-(2,4-dimethylphenyl)propyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide exerts its effects by binding to the delta-opioid receptor, which is a G protein-coupled receptor located in the central nervous system. This binding activates a signaling cascade that leads to the modulation of pain and addiction-related behaviors. N-[1-(2,4-dimethylphenyl)propyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide has been shown to have a high affinity and selectivity for the delta-opioid receptor, which makes it an attractive candidate for pain management and addiction treatment.
Biochemical and Physiological Effects:
N-[1-(2,4-dimethylphenyl)propyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been found to reduce pain and opioid tolerance in animal models, and it has also been shown to have potential as a treatment for opioid addiction. N-[1-(2,4-dimethylphenyl)propyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide has been found to be effective in reducing the reinforcing effects of opioids, which may help to prevent relapse in individuals with opioid addiction.
Advantages and Limitations for Lab Experiments
N-[1-(2,4-dimethylphenyl)propyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide has several advantages for lab experiments. It has a high affinity and selectivity for the delta-opioid receptor, which makes it an attractive candidate for studying the role of this receptor in pain and addiction. N-[1-(2,4-dimethylphenyl)propyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide is also relatively stable and easy to synthesize, which makes it a convenient compound for lab experiments. However, N-[1-(2,4-dimethylphenyl)propyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide has some limitations for lab experiments. It is a synthetic compound, which means that its effects may not be representative of natural opioids. Additionally, N-[1-(2,4-dimethylphenyl)propyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide has not been extensively studied in humans, which limits our understanding of its potential clinical applications.
Future Directions
There are several future directions for the study of N-[1-(2,4-dimethylphenyl)propyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide. One potential direction is to investigate its potential as a treatment for opioid addiction. N-[1-(2,4-dimethylphenyl)propyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide has been shown to have promise in reducing the reinforcing effects of opioids, which may help to prevent relapse in individuals with opioid addiction. Another potential direction is to study the role of the delta-opioid receptor in pain and addiction using N-[1-(2,4-dimethylphenyl)propyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide as a tool. N-[1-(2,4-dimethylphenyl)propyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide's high affinity and selectivity for the delta-opioid receptor make it an attractive candidate for studying the role of this receptor in these processes. Additionally, further research is needed to determine the safety and efficacy of N-[1-(2,4-dimethylphenyl)propyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide in humans, which may pave the way for its clinical use in pain management and addiction treatment.
Scientific Research Applications
N-[1-(2,4-dimethylphenyl)propyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide has been extensively studied for its potential applications in pain management and addiction treatment. It has been shown to have a high affinity and selectivity for the delta-opioid receptor, which is involved in the modulation of pain and addiction. N-[1-(2,4-dimethylphenyl)propyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide has been found to be effective in reducing pain and opioid tolerance in animal models, and it has also been shown to have potential as a treatment for opioid addiction.
properties
IUPAC Name |
N-[1-(2,4-dimethylphenyl)propyl]-1-ethylsulfonylpiperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3S/c1-5-18(17-8-7-14(3)13-15(17)4)20-19(22)16-9-11-21(12-10-16)25(23,24)6-2/h7-8,13,16,18H,5-6,9-12H2,1-4H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTNXWHWKZIOBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=C(C=C1)C)C)NC(=O)C2CCN(CC2)S(=O)(=O)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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